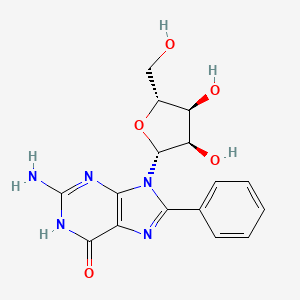

Guanosine, 8-phenyl-

Description

Contextualization as a Synthetic Nucleoside Analog

Guanosine (B1672433), 8-phenyl- is classified as a synthetic nucleoside analog. ontosight.ai Unlike naturally occurring nucleosides, which are fundamental components of nucleic acids like DNA and RNA, synthetic analogs are created in the laboratory through chemical synthesis. ontosight.aiontosight.ai The core structure of Guanosine, 8-phenyl- consists of a guanine (B1146940) base attached to a ribose sugar, but with a key modification: the substitution of the hydrogen atom at the 8-position of the purine (B94841) ring with a phenyl group. ontosight.ai This alteration distinguishes it from the endogenous guanosine and is the primary reason for its distinct chemical and biological characteristics. ontosight.aiontosight.ai The synthesis of such analogs often involves multi-step chemical processes, for example, using palladium-catalyzed cross-coupling reactions like the Suzuki coupling to introduce the aryl group at the C8-position of a protected guanosine derivative. mdpi.com

Significance of the Phenyl Substitution at the 8-Position of the Guanine Base

The introduction of a bulky phenyl group at the 8-position of the guanine base has profound stereochemical and electronic consequences. One of the most significant effects is on the conformation of the glycosidic bond, which connects the guanine base to the ribose sugar. While natural guanosine can adopt both syn and anti conformations, the steric hindrance between the 8-phenyl substituent and the sugar moiety strongly favors the syn conformation. rsc.orgrsc.org This conformational preference is a key factor in its influence on the structure of nucleic acids and its self-assembly properties. rsc.orgnih.gov

Furthermore, the phenyl group extends the π-conjugated system of the purine base, which alters its electronic properties and can give rise to fluorescence. rsc.orgnih.gov This feature has been exploited to develop fluorescent probes for studying nucleic acid structures and their interactions. rsc.org The presence of the 8-phenyl group can also influence hydrogen-bonding patterns and stacking interactions, which are crucial for the formation of higher-order structures like G-quadruplexes. rsc.orgacs.org While the C8-phenyl substituent has been shown to have little influence on the hydrogen bonding within a G-quartet, it plays a critical role in the self-assembly of these structures. rsc.orgacs.org

Broad Academic and Biological Research Relevance

The unique characteristics of Guanosine, 8-phenyl- have made it a valuable molecule in a variety of research contexts. In the field of supramolecular chemistry, it is extensively used to study the formation and stability of G-quadruplexes, which are four-stranded nucleic acid structures implicated in various biological processes. acs.orgresearchgate.net The controlled self-assembly of 8-phenyl-guanosine derivatives into discrete G-quadruplex structures, such as hexadecamers, has been a subject of intense investigation. acs.orgacs.org

In structural biology, oligonucleotides containing 8-phenyl-guanine are used to investigate DNA conformation. Research has shown that the phenyl modification can destabilize the common B-DNA form and promote the transition to the left-handed Z-DNA conformation. nih.gov This is significant as the B-Z transition is thought to play a role in gene regulation. nih.govrsc.org

Furthermore, 8-substituted guanosine analogs, including those with a phenyl group, have been investigated as biological response modifiers. nih.gov These compounds can activate immune cells and induce the production of cytokines, suggesting potential therapeutic applications. nih.govpnas.org The fluorescent properties of 8-aryl-guanosine derivatives have also led to their use as probes for studying DNA and RNA structures and their interactions with metal ions. rsc.org

Research Findings on 8-Aryl-Guanosine Derivatives

The study of 8-phenyl-guanosine and its derivatives has yielded a wealth of information about their properties and applications. The following tables summarize some of the key findings from various research articles.

Table 1: Selected Fluorescent Properties of 8-Aryl-Guanosine Derivatives

This table presents the fluorescence emission maxima for different 8-aryl guanosine derivatives in dimethyl sulfoxide (B87167) (DMSO), highlighting how substituents on the phenyl ring can tune the fluorescent properties.

| Compound | Emission Maxima (λmax) in DMSO |

| 8-phenyl guanosine | Not specified |

| 8-(4-cyano)phenyl guanosine | 469 nm |

| 8-anthracene substituted guanosine | 539 nm |

| Data sourced from Synthesis and Characterization of Fluorescence Active G4-Quartet and Direct Evaluation of Self-Assembly Impact on Emission. nih.gov |

Table 2: Effect of 8-Arylguanine on DNA Conformation

This table summarizes the observed effects of incorporating an 8-phenylguanine modification into a DNA oligonucleotide.

| Oligonucleotide | DNA Conformation | Key Finding |

| d(CGCGCGCGCG) with 8-phenylguanine | B-DNA and Z-DNA | The phenyl modification destabilizes the B-DNA form and stabilizes the Z-DNA form, shifting the equilibrium towards Z-DNA under physiological conditions. nih.gov |

| Data sourced from Synthesis, properties, and NMR studies of a C8-phenylguanine modified oligonucleotide that preferentially adopts the Z DNA conformation. nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

79953-03-0 |

|---|---|

Molecular Formula |

C16H17N5O5 |

Molecular Weight |

359.34 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenyl-1H-purin-6-one |

InChI |

InChI=1S/C16H17N5O5/c17-16-19-13-9(14(25)20-16)18-12(7-4-2-1-3-5-7)21(13)15-11(24)10(23)8(6-22)26-15/h1-5,8,10-11,15,22-24H,6H2,(H3,17,19,20,25)/t8-,10-,11-,15-/m1/s1 |

InChI Key |

FWLOQXDDYNQZAV-ORXWAGORSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N=C(NC3=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Guanosine, 8 Phenyl and Its Derivatives

Regioselective Synthesis Strategies

The precise introduction of a phenyl group at the C8 position of guanosine (B1672433) is paramount for its targeted applications. Several regioselective strategies have been developed to achieve this, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone of this field.

Suzuki-Miyaura Cross-Coupling for C8-Arylation

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile method for the C8-arylation of guanosine and its derivatives. csic.eschem-soc.si This palladium-catalyzed reaction involves the coupling of an organoboron reagent, typically an arylboronic acid, with a halide, in this case, 8-bromoguanosine. chem-soc.siacs.org

The general procedure involves heating a mixture of 8-bromoguanosine, an arylboronic acid, the palladium catalyst, and the phosphine (B1218219) ligand in an aqueous solvent system. mdpi.com Researchers have successfully employed this method to synthesize a variety of C8-aryl guanosine derivatives with good to excellent yields. acs.orgnih.gov The reaction conditions can be tuned, for instance by using different phosphine ligands like Tris(2,4-dimethyl-5-sulfophenyl)phosphine trisodium (B8492382) salt (TXPTS), which has been reported to achieve higher conversion rates compared to TPPTS. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield | Reference |

| 8-Bromoguanosine | Phenylboronic acid | Pd(OAc)₂ / TPPTS | Aqueous Methanol/Acetonitrile | Good | mdpi.comcsic.es |

| 8-Bromo-2'-deoxyguanosine | Arylboronic acids | Pd(OAc)₂ / TPPTS | Aqueous Methanol | Good to Excellent | mdpi.comnih.gov |

| 8-Bromoguanosine | Arylboronic acids | Pd(OAc)₂ / TXPTS | Aqueous | ~99% conversion | nih.gov |

Phosphoramidite (B1245037) Synthesis for Oligonucleotide Incorporation

For the site-specific incorporation of 8-phenylguanosine into oligonucleotides, the phosphoramidite method is the standard approach. tcichemicals.com This solid-phase synthesis strategy requires the preparation of an 8-phenylguanosine phosphoramidite building block. mdpi.comresearchgate.net

The synthesis of the C8-arylpurine phosphoramidites begins with the Suzuki-Miyaura coupling to introduce the phenyl group at the C8 position of 8-bromo-2'-deoxyguanosine. mdpi.comresearchgate.net Following the arylation, the exocyclic amino group of the guanine (B1146940) base is typically protected, often as an N,N-dimethylformamidine derivative, to enhance the stability of the glycosidic bond, which becomes more acid-labile after C8-arylation. mdpi.comresearchgate.net The 5'-hydroxyl group is then protected with a dimethoxytrityl (DMTr) group. Finally, phosphitylation of the 3'-hydroxyl group yields the desired phosphoramidite monomer. mdpi.comresearchgate.net These phosphoramidites can then be used in automated DNA synthesizers to produce oligonucleotides containing 8-phenylguanosine at specific positions. mdpi.comua.eduresearchgate.net

| Step | Reagents and Conditions | Purpose | Reference |

| 1. C8-Arylation | 8-bromo-2'-deoxyguanosine, Phenylboronic acid, Pd(OAc)₂, TPPTS, Na₂CO₃ | Introduction of the phenyl group | mdpi.comresearchgate.net |

| 2. Amino Protection | N,N-dimethylformamidine dimethyl acetal, Methanol | Protection of the exocyclic amino group | mdpi.comresearchgate.net |

| 3. 5'-Hydroxyl Protection | 4,4'-Dimethoxytrityl chloride, Pyridine | Protection of the 5'-hydroxyl for solid-phase synthesis | researchgate.net |

| 4. Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, TEA | Formation of the reactive phosphoramidite | researchgate.net |

Enzymatic Synthesis Approaches for Nucleoside-5′-Triphosphates

The synthesis of 8-phenylguanosine-5'-triphosphate (8-Ph-GTP) is crucial for studying its effects on various biological processes, including the function of GTP-binding proteins. csic.es Enzymatic approaches offer a convenient and efficient route to these triphosphates. google.commdpi.com

A common strategy involves a one-pot, three-step phosphorylation of the C8-substituted guanosine. csic.es This process typically utilizes a sequence of kinases to sequentially add phosphate (B84403) groups to the 5'-hydroxyl of the nucleoside. google.commdpi.com Alternatively, a chemical phosphorylation can be employed. For instance, 8-phenylguanosine can be converted to its 5'-triphosphate through a one-pot protocol. csic.es The synthesis of nucleoside triphosphates (NTPs) involves several enzymatic reactions using precursors like ATP and GTP. baseclick.eu The enzymes involved in NTP synthesis include kinases, nucleotidyl transferases, and nucleoside diphosphate (B83284) kinases. baseclick.eu

More recently, methods have been developed for the direct enzymatic synthesis of modified NTPs, which could be applicable to 8-phenylguanosine derivatives. These methods often rely on engineered polymerases or kinases that can accommodate modified nucleoside substrates. google.combiorxiv.org

Postsynthetic Modification Approaches for RNA Cap Analogs

The 5' cap structure of messenger RNA (mRNA) is vital for its stability and translational efficiency. neb.comnih.gov Introducing modifications like 8-phenylguanosine into cap analogs can provide valuable tools for studying mRNA metabolism and for developing therapeutic mRNAs. acs.orgnih.gov Postsynthetic modification using the Suzuki-Miyaura cross-coupling reaction has proven to be a mild and effective method for modifying RNA cap analogs. acs.orgnih.gov

This strategy involves synthesizing a cap analog containing an 8-bromo-guanosine moiety, such as m⁷GpppG⁸Br. acs.org This precursor is then subjected to a Suzuki-Miyaura cross-coupling reaction with phenylboronic acid to install the phenyl group at the C8 position. acs.orgnih.gov This approach allows for the late-stage introduction of various aryl groups, providing a modular route to a library of C8-modified cap analogs. acs.org The reaction is performed under conditions that preserve the sensitive 5'-5'-triphosphate bridge and the N7-methylguanosine moiety. acs.orgresearchgate.net

Derivatization Strategies for Functionalized Analogues

The core structure of 8-phenylguanosine can be further modified to create a diverse range of functionalized analogues with tailored properties. These derivatization strategies often target the phenyl ring or other positions on the guanine base.

For example, by using substituted phenylboronic acids in the Suzuki-Miyaura coupling, a wide array of functional groups can be introduced onto the phenyl ring of 8-phenylguanosine. chem-soc.si This allows for the synthesis of derivatives with altered electronic properties, steric bulk, or the introduction of reactive handles for further conjugation.

Furthermore, other positions on the guanine ring can be modified. For instance, the N7 position can be alkylated, or the exocyclic amino group can be functionalized. nih.gov These modifications, in combination with the C8-phenyl group, can lead to novel compounds with unique biological activities or properties as molecular probes. The synthesis of such derivatives often requires a multi-step approach, combining the C8-arylation with other selective modification reactions. mdpi.com

Molecular Interactions and Supramolecular Assembly of Guanosine, 8 Phenyl Analogues

Influence on Nucleic Acid Conformation

The introduction of a bulky substituent, such as a phenyl group, at the C8 position of guanosine (B1672433) has profound effects on the conformational dynamics of nucleic acids. plos.org This is primarily due to steric interactions that influence the stability of different DNA and RNA structures.

Impact on B-DNA to Z-DNA Conformational Transitions

The modification of guanine (B1146940) at the C8-position is a significant factor in stabilizing the Z-form of DNA. rsc.org The presence of a substituent at this position can drive the equilibrium from the typical right-handed B-DNA towards the left-handed Z-DNA conformation. rsc.orgwikipedia.org The 8-phenylguanine adduct, in particular, has been shown to be effective in promoting the formation of Z-DNA. rsc.org This stabilization is so significant that oligonucleotides containing 8-phenylguanine can achieve a near-equal B:Z ratio under physiological conditions. acs.org

The transition from B-DNA to Z-DNA is influenced by several factors, including salt concentration, negative supercoiling, and the specific nucleotide sequence. wikipedia.orgimrpress.comnih.gov Alternating purine-pyrimidine sequences, especially poly(dG-dC), are prone to forming Z-DNA. wikipedia.org The stabilization of Z-DNA by C8-substituents like the phenyl group is attributed to the relief of torsional strain in supercoiled DNA. rsc.org

A variety of C8-arylguanine adducts have been studied to understand their effect on the B- to Z-DNA transition. These studies have included derivatives with substituents on the phenyl ring, such as p-CH₃, p-CH₂OH, and others, to further probe the electronic and steric effects on Z-DNA stability. rsc.org

Glycosidic Bond Conformational Equilibrium (Syn-Anti Preferences)

The orientation of the nucleobase relative to the sugar moiety, defined by the glycosidic bond angle (χ), can be either syn or anti. researchgate.netbbk.ac.uk In the common B-DNA and A-RNA structures, the nucleobases are predominantly in the anti conformation. plos.orgproteopedia.org However, the introduction of a bulky substituent at the C8 position of guanine creates a steric clash with the sugar-phosphate backbone, specifically the H-2'' proton of the sugar. rsc.org This unfavorable interaction makes the anti conformation energetically less favorable, thus shifting the equilibrium towards the syn conformation. plos.orgrsc.org

The syn conformation is a characteristic feature of the purine (B94841) residues in left-handed Z-DNA. bbk.ac.ukproteopedia.org Therefore, the preference of 8-phenylguanosine for the syn conformation is a primary reason for its potent Z-DNA stabilizing effect. rsc.org While unmodified deoxyguanosine almost exclusively adopts the anti conformation, the presence of an 8-aryl group can make the syn and anti conformations nearly equivalent in energy, facilitating the transition to Z-DNA. rsc.org

Nucleic Acid Base Stacking and Base Pairing Properties

The addition of a phenyl group to the guanine base alters its size and electronic properties, which in turn affects how it interacts with neighboring bases within a nucleic acid structure. ontosight.ai

Self-Assembly into G-Quartets and Higher-Order Architectures

Guanosine and its derivatives possess a unique ability to self-assemble into highly organized supramolecular structures. rsc.orgnih.gov The fundamental building block of these assemblies is the G-quartet, a planar structure formed by four guanine bases linked by a cyclic network of eight Hoogsteen-type hydrogen bonds. github.iod-nb.infoplos.org These quartets can then stack on top of each other to form higher-order structures like G-quadruplexes or G-wires. d-nb.info

Cation-Dependent Assembly Mechanisms

The formation and stability of G-quartet structures are highly dependent on the presence of cations. mdpi.comsemanticscholar.org Cations, typically monovalent ions like K⁺ or Na⁺, reside in the central channel of the stacked G-quartets. frontiersin.org They coordinate with the electronegative oxygen atoms (O6) of the guanines, effectively neutralizing the electrostatic repulsion between them and templating the assembly. mdpi.comsemanticscholar.org The size of the cation influences the stability and structure of the resulting G-quadruplex. frontiersin.org Lipophilic guanosine derivatives have been shown to form various cation-templated assemblies, including octamers (two stacked G-quartets) and even larger polymeric structures. nih.gov

Fluorescence-active 8-aryl guanosine derivatives have been used to study cation-mediated self-assembly. For example, 8-(p-cyanophenyl)guanosine and 8-anthracenylguanosine form stable G8-octamers in the presence of cations, and these assemblies exhibit interesting photophysical properties like aggregation-induced emission (AIE). nih.gov

Formation of Cation-Free Stacked G-Quartet Structures

While cation templating is the common mechanism for G-quartet assembly, recent research has revealed the possibility of forming stacked G-quartet structures even in the absence of cations. nih.govacs.org A study on lipophilic guanosine derivatives with either a phenyl or a ferrocenyl group at the C8 position showed that these molecules primarily self-assemble into isolated G-quartets in solution. nih.gov

Notably, a specific derivative, 8-phenyl-5'-O-ferrocenoyl-2',3'-O-didecanoyl guanosine, was found to self-assemble into an unprecedented, cation-free stacked G-quartet architecture in the solid state. nih.govacs.org This finding is significant because, without templating cations, lipophilic guanosines typically form ribbon-like structures rather than G-quartets. nih.gov The formation of this stacked, cation-free assembly suggests that subtle modifications to the guanosine structure, including substituents at both the C8 and the 5' positions, can dramatically alter the self-assembly pathway and lead to novel supramolecular architectures. nih.gov

Design and Construction of Supramolecular G-Quadruplexes (SGQs)

Guanosine and its derivatives have a natural tendency to form planar tetramers, known as G-quartets, through Hoogsteen hydrogen bonding. These G-quartets can then stack on top of each other, stabilized by cation-dipole interactions with alkali or alkaline earth metals, to form supramolecular G-quadruplexes (SGQs). nih.govsci-hub.se The design and construction of SGQs using 8-phenyl-guanosine analogues have been a subject of intense study, as the 8-phenyl substituent provides a powerful tool to control the assembly process.

The presence of a bulky group at the C8 position of the guanine base, such as a phenyl ring, forces the nucleoside into a syn-glycosidic bond conformation. sci-hub.se This pre-organization prevents the formation of ribbon-like aggregates and favors the formation of G-quartets, even in the absence of a templating cation. sci-hub.se Researchers have demonstrated that modifying the 8-phenyl ring with different functional groups can modulate the stoichiometry and thermal stability of the resulting SGQs. kent.ac.uk For instance, the position of a functional group on the phenyl ring can control whether the resulting supramolecule is an octamer or a hexadecamer. nih.gov

The self-assembly process is influenced by both intrinsic parameters, such as the nature and position of functional groups on the 8-phenyl ring and modifications to the ribose sugar, and extrinsic parameters, like the surrounding medium. nih.gov The choice of cation is also crucial in templating the formation of specific SGQ structures. While potassium ions are commonly used and show high selectivity, other monovalent cations like sodium, rubidium, and ammonium, as well as divalent cations like strontium and barium, can also template the formation of SGQs with varying molecularities and stabilities. nih.govnih.gov For example, 8-(m-acetylphenyl)-2′-deoxyguanosine forms a hexadecamer in the presence of potassium ions but an octamer with strontium ions. nih.gov

The ability to tune the properties of SGQs has led to the development of self-assembled ionophores for selective cation extraction and transport. nih.govkent.ac.uk Furthermore, the incorporation of fluorescent moieties into 8-aryl guanosine derivatives has enabled the monitoring of SGQ formation through changes in fluorescence intensity, opening avenues for the development of sensors and probes. nih.govrhhz.net

Interactions with Proteins and Other Biomolecules

The introduction of a phenyl group at the 8-position of guanosine not only influences its self-assembly but also its interactions with proteins and other biomolecules. This modification can alter the molecule's binding affinity and specificity, making 8-phenyl-guanosine and its analogues interesting candidates for various biological applications.

Sequence-Specific and Non-Sequence-Specific Binding Modes

The interaction of small molecules with nucleic acids can occur through various modes, including intercalation between base pairs, binding to the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. nih.govmdpi.com For 8-phenyl-guanosine derivatives, the bulky phenyl group can influence these binding modes.

While specific studies on the sequence-specific binding of monomeric 8-phenyl-guanosine are limited, the principles of nucleic acid recognition suggest that the phenyl group could participate in hydrophobic and stacking interactions within the grooves of DNA or RNA. ulisboa.pt The recognition of specific DNA sequences by proteins often involves a combination of hydrogen bonding with the bases in the major groove and interactions with the sugar-phosphate backbone. bmglabtech.com It is plausible that 8-phenyl-guanosine could modulate these interactions by sterically hindering protein binding or by creating new interaction surfaces.

Modulation of Protein-Nucleic Acid Interactions

Small molecules can modulate protein-nucleic acid interactions by either binding to the nucleic acid and altering its conformation, or by binding directly to the protein and affecting its ability to recognize its nucleic acid target. nih.govnih.gov 8-Phenyl-guanosine and its derivatives have the potential to act as modulators through both mechanisms.

By forming or stabilizing G-quadruplex structures, 8-phenyl-guanosine analogues can influence the binding of proteins that specifically recognize these structures. researchgate.net The stability and conformation of the G-quadruplex can be fine-tuned by the nature of the 8-phenyl substituent and the templating cation, thereby providing a mechanism to modulate protein binding. nih.gov

Furthermore, the self-assembly of 8-phenyl-guanosine derivatives into supramolecular structures can lead to the encapsulation of proteins. acs.org This encapsulation is driven by non-covalent interactions and can be modulated by altering the surface chemistry of the self-assembled particles. acs.org For instance, the incorporation of biotinylated guanosine derivatives into supramolecular particles has been shown to enhance the affinity for streptavidin. acs.org This suggests a strategy for the targeted delivery or sequestration of specific proteins.

The table below summarizes findings on the modulation of protein interactions by guanosine-based supramolecular particles.

| Protein | Interaction with Guanosine Particles | Method of Modulation | Reference |

| Bovine Lactoferrin (BLA) | High apparent affinity | Unbiased binding to SHS particles | acs.org |

| Trypsin (TRY) | High apparent affinity | Unbiased binding to SHS particles | acs.org |

| Avidin (AVI) | Enhanced affinity | Incorporation of biotinylated guanosine derivatives | acs.org |

SHS: Supramolecular Hacky Sacks

Ligand-Receptor Interaction Studies

The study of ligand-receptor interactions is crucial for understanding the pharmacological effects of a compound. While guanosine itself is known to interact with various receptors, including adenosine (B11128) receptors, the introduction of an 8-phenyl group can significantly alter these interactions. frontiersin.org

Derivatives of 8-phenylxanthine (B3062520), which shares a structural resemblance to 8-phenyl-guanosine, have been developed as potent and selective antagonists for adenosine A1 receptors. acs.org Radioligand binding studies with iodine-125-labeled 8-phenylxanthine derivatives have been instrumental in characterizing these receptors. acs.org These studies typically involve measuring the displacement of the radioligand by the test compound to determine its binding affinity (Ki).

While direct ligand-receptor binding studies for 8-phenyl-guanosine are not extensively reported in the provided context, the known interactions of similar compounds suggest that it could act as a ligand for purinergic receptors or other G-protein coupled receptors (GPCRs). frontiersin.orgsmolecule.com The phenyl group could influence binding affinity and selectivity by interacting with hydrophobic pockets in the receptor's binding site. For example, studies on α2A-adrenoceptors have shown that the phenyl ring of catecholamine ligands makes important contacts with serine and cysteine residues in the transmembrane domain. nih.gov

The table below presents data on the binding affinity of xanthine (B1682287) derivatives, which are structurally related to guanosine, to adenosine receptors. This data illustrates how modifications to the core structure, including the addition of phenyl groups, can impact receptor binding.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

| 8-[4-(cyclopentyloxy)-3-methoxyphenyl]-1,3-dimethylxanthine | A2A | 100 | researchgate.net |

| 8-[(4-cyclopentyloxy)-3-methoxyphenyl]-3-methyl-1-propylxanthine | A2A | 150 | researchgate.net |

| [3H]N6(L-phenylisopropyl) adenosine | Ri-type adenosine receptor | 3-5 (KD) | nih.gov |

Note: Ki represents the inhibition constant, and KD represents the dissociation constant. Lower values indicate higher binding affinity.

Mechanistic Research on Biological Activities of Guanosine, 8 Phenyl

Modulation of Cellular Signaling Pathways

While direct and extensive research on the modulation of cellular signaling pathways by 8-phenyl-guanosine is not broadly available, inferences can be drawn from studies on guanosine (B1672433) and other guanine-based purines. These compounds are known to have significant extracellular effects, particularly in the central nervous system. core.ac.uk

Guanosine itself has been shown to influence several critical intracellular signaling cascades. Studies have demonstrated that its effects on cell proliferation and neuroprotection are linked to the activation of the Phosphoinositide 3-kinase/Protein kinase B (PI3K/Akt) and the Mitogen-activated protein kinase/Extracellular signal-regulated kinase (MAPK/ERK) pathways. frontiersin.orgnih.govcellsignal.comnih.govqiagen.comsinobiological.com The activation of these pathways is crucial for a variety of cellular functions, including cell growth, survival, and differentiation. cellsignal.comqiagen.comsinobiological.com For instance, the MAPK/ERK pathway is a key transducer of extracellular signals to the nucleus, regulating gene expression related to cell proliferation and stress responses. qiagen.comsinobiological.com Similarly, the PI3K/Akt pathway is a central regulator of cell survival and metabolism. cellsignal.com While these findings pertain to guanosine, the structural alteration in 8-phenyl-guanosine suggests that it may also interfere with these or related pathways, although the specific mechanisms and consequences of the phenyl substitution remain an area for further investigation.

Guanine (B1146940) nucleotides like GTP and GDP are the canonical modulators of G-protein coupled receptors (GPCRs) and other GTP-binding proteins. core.ac.ukd-nb.info However, there is currently no direct evidence to suggest that guanosine or its derivatives, including 8-phenyl-guanosine, interact directly with G-proteins in the same manner. frontiersin.org

Research on guanosine has pointed towards an interaction with adenosine (B11128) receptors, which are a class of GPCRs. frontiersin.org Specifically, some effects of guanosine appear to be mediated through the A1 and A2A adenosine receptors. frontiersin.org Interestingly, 8-phenyltheophylline, a compound with a similar 8-phenyl substitution, is used as an adenosine receptor antagonist. nih.gov This suggests a potential for 8-phenyl-guanosine to interact with adenosine receptors, possibly in an antagonistic or modulatory fashion, thereby influencing downstream signaling events typically regulated by these receptors, such as adenylyl cyclase activity and cyclic AMP levels. frontiersin.orgnih.gov However, dedicated studies on the direct effects of 8-phenyl-guanosine on these receptors are required for confirmation.

Mechanisms of Intracellular Pathway Interference

Inhibition of Viral Replication Processes

A significant area of research for guanosine analogs is their potential as antimicrobial agents. The focus has been on their ability to interfere with essential prokaryotic processes that are distinct from those in eukaryotes, offering a window for selective toxicity.

The bacterial cell division protein FtsZ, a homolog of eukaryotic tubulin, is an attractive target for new antibiotics. csic.esmdpi.com FtsZ polymerization, which is a GTP-dependent process, is essential for the formation of the Z-ring, a structure critical for bacterial cytokinesis. csic.esmdpi.com

A key study by Läppchen and colleagues in 2008 systematically investigated a series of C8-substituted GTP analogs, including 8-phenyl-GTP, for their effects on FtsZ polymerization. csic.es Their research revealed that all the tested C8-substituted GTP analogs acted as inhibitors of FtsZ polymerization. csic.es These analogs are believed to compete with the natural substrate, GTP, for binding to the nucleotide-binding site of FtsZ. csic.eschaconlab.org By occupying this site, 8-phenyl-GTP and similar analogs can disrupt the normal cycle of FtsZ assembly and disassembly, thereby inhibiting bacterial cell division. csic.eschaconlab.org This competitive inhibition mechanism highlights a promising avenue for the development of novel antibacterial agents.

| Compound | Target | Effect | Significance |

| Guanosine, 8-phenyl- (as 8-phenyl-GTP) | FtsZ | Inhibition of polymerization | Potential antibacterial activity by disrupting cell division |

| 8-Bromo-GTP | FtsZ | Competitive inhibition of polymerization and GTPase activity | Demonstrates that C8-substitutions can create selective FtsZ inhibitors |

In contrast to its inhibitory effect on the prokaryotic FtsZ, the study by Läppchen et al. (2008) also investigated the impact of C8-substituted GTP analogs on the eukaryotic homolog, tubulin. csic.es Microtubules, which are polymers of tubulin, are crucial for various cellular processes in eukaryotes, including cell division and intracellular transport. csic.esnih.govresearchgate.net

The study found that while all tested C8-substituted GTP analogs inhibited FtsZ, some of them, particularly those with small C8-substituents, potently induced tubulin assembly, even more so than GTP itself. csic.es All the C8-substituted GTP analogs were found to be substrates for the GTPase activity of tubulin, indicating they bind to the exchangeable nucleotide-binding site on β-tubulin. csic.esnih.gov The differential effect on FtsZ (inhibition) versus tubulin (promotion of assembly for some analogs) underscores the structural differences in the nucleotide-binding pockets of these two homologous proteins and presents an opportunity for designing selective antibacterial drugs with minimal effects on eukaryotic cells. csic.esacs.org The specific effect of the bulkier 8-phenyl-GTP on tubulin assembly was noted as part of the broader study, which collectively showed varied effects depending on the C8-substituent. csic.es

| Compound | Target | Reported Effect | Implication |

| Guanosine, 8-phenyl- (as 8-phenyl-GTP) | Tubulin | Investigated as part of a series of C8-substituted GTP analogs | Differential effects on tubulin vs. FtsZ highlight potential for selective drug design |

| C8-substituted GTP analogs (general) | Tubulin | Some analogs promote assembly more potently than GTP | The nature of the C8-substituent dictates the modulatory effect on tubulin polymerization |

Studies on FtsZ Polymerization Inhibition

Role in DNA Structure and Gene Expression Regulation

The introduction of a bulky aryl group at the C8 position of guanine can significantly alter the properties of DNA, with potential consequences for gene expression.

Research on C8-aryl-guanine adducts, including 8-phenyl-guanine, has shown that these modifications have a profound impact on DNA conformation. nih.govnih.gov The phenyl modification destabilizes the common right-handed B-DNA form and favors the adoption of a left-handed Z-DNA conformation. mdpi.comnih.gov This shift is attributed to the steric hindrance from the phenyl group, which promotes a syn glycosidic bond rotation, a characteristic feature of nucleotides within Z-DNA. mdpi.com Studies have shown that oligonucleotides containing a single 8-phenyl-guanine modification can exist in a B-Z equilibrium under physiological salt conditions. nih.govresearchgate.net

Z-DNA Stabilization and Potential Transcriptional Effects

One of the most significant biological activities of Guanosine, 8-phenyl- is its potent ability to induce the transition of canonical right-handed B-DNA into a left-handed Z-DNA conformation. nih.gov The fundamental basis for this structural shift lies in the stereochemistry at the C8 position of the guanine base. In B-DNA, the guanine base adopts an anti-conformation relative to the sugar. However, the introduction of a bulky phenyl group at the C8 position creates significant steric hindrance with the deoxyribose sugar and the phosphate (B84403) backbone. nih.gov This steric clash destabilizes the anti-conformation, forcing the nucleoside to adopt the more energetically favorable syn-conformation.

The syn-conformation of guanine is a defining characteristic of the Z-DNA double helix, which features a "zigzag" phosphate backbone. pearson.com Studies on oligonucleotides containing an 8-phenylguanine modification have confirmed its role in stabilizing the Z-DNA form, to the extent that the B-DNA and Z-DNA forms can exist in near-equal equilibrium under physiological conditions. mdpi.comrcsb.org This contrasts with unmodified DNA, which requires conditions of high salt concentration or negative supercoiling to favor the Z-form. nih.gov The stabilization effect is so pronounced that 8-phenylguanine and similar C8-arylguanine adducts are considered powerful inducers of the B-to-Z transition. nih.gov

The stabilization of Z-DNA by adducts like Guanosine, 8-phenyl- has significant potential transcriptional effects. Z-DNA forming sequences are not random; they are often found in the promoter regions of genes, and the formation of Z-DNA can influence gene expression. mdpi.com Proteins known as Z-DNA binding proteins (ZBPs) can specifically recognize and bind to Z-DNA structures, subsequently recruiting transcriptional machinery or otherwise modulating gene activity. nih.gov It has been hypothesized that the formation of Z-DNA, promoted by C8-guanine adducts, could lead to the aberrant transcription of certain genes, including oncogenes, thereby providing a mechanistic link between DNA damage and altered gene regulation. nih.govpearson.com

Relevance to Carcinogenesis Research through C8-Arylated Purine (B94841) Adducts

The formation of C8-arylated purine adducts, including Guanosine, 8-phenyl-, is of high relevance to carcinogenesis research. These DNA lesions are known to be formed from exposure to certain carcinogenic compounds, such as arylhydrazines. The metabolic activation of arylhydrazines can lead to the generation of aryl radicals, which then react with DNA bases. nih.gov The C8 position of guanine is a preferential site for this type of radical attack, resulting in the formation of a stable carbon-carbon bond and creating the 8-arylguanine adduct. pearson.com

While many DNA adducts are carcinogenic because they are misread by DNA polymerases during replication, leading to mutations, this does not appear to be the primary mechanism for C8-arylguanine adducts. nih.gov Instead, their carcinogenicity is increasingly thought to be linked to the profound conformational changes they induce in DNA, namely the B-to-Z transition discussed previously.

The proposed carcinogenic mechanism is therefore not directly mutagenic but rather epigenetic or transcriptional in nature. The sequence of events is hypothesized as follows:

Exposure to an aryl-containing carcinogen leads to the formation of an 8-phenylguanine adduct in the DNA of a cell.

This adduct locally forces the DNA from the B-form into the Z-form. mdpi.com

The newly formed Z-DNA structure may be recognized by specific Z-DNA binding proteins, altering the transcriptional regulation of nearby genes. nih.gov

If these genes are involved in cell growth control, such as oncogenes, their altered expression could contribute to the initiation or progression of cancer. nih.govmdpi.com

This model provides a compelling link between exposure to specific chemical carcinogens and the development of cancer through a mechanism based on DNA conformation rather than direct mutational events. nih.gov

Enzyme-Specific Interactions and Inhibition Kinetics

The interaction of modified nucleosides like Guanosine, 8-phenyl- with various enzymes is crucial for understanding their biological fate and impact. Enzymes such as DNA polymerases, DNA glycosylases, and tRNA-guanine transglycosylases (TGT) interact with guanine and its derivatives, and their function can be altered by modifications at the C8 position.

Elucidation of Enzyme Catalytic Mechanisms (e.g., Ping-Pong Mechanisms)

Understanding the catalytic mechanism of an enzyme reveals how it transforms substrates into products. One important multistep mechanism is the Ping-Pong, or double-displacement, mechanism. plos.org This mechanism is characteristic of enzymes that catalyze reactions involving two substrates and two products, where one or more products are released before all substrates have bound to the enzyme. plos.org

A relevant example is the reaction catalyzed by tRNA-guanine transglycosylase (TGT), an enzyme that exchanges the guanine at the wobble position of the anticodon in certain tRNAs for the modified base queuine. azadyne.com The catalytic cycle of TGT is a well-established example of a ping-pong mechanism: azadyne.com

First, the tRNA substrate binds to the TGT enzyme.

The enzyme catalyzes the cleavage of the glycosidic bond, releasing the original guanine base (the first product). This step results in the formation of a covalent enzyme-tRNA intermediate.

The second substrate, queuine, then binds to the enzyme-tRNA complex.

The enzyme catalyzes the formation of a new glycosidic bond between the tRNA and queuine.

Finally, the modified Q-tRNA (the second product) is released, regenerating the free enzyme.

This sequential process of substrate binding, product release, second substrate binding, and second product release is the hallmark of a ping-pong kinetic mechanism. nih.gov While this describes the action of TGT on its natural substrates, the study of how inhibitors or alternative substrates like Guanosine, 8-phenyl- might interact with such enzymes is an active area of research for developing new therapeutics and understanding the biological consequences of DNA and RNA modifications. rcsb.orgazadyne.com

Table of Mentioned Compounds

Applications in Advanced Molecular Probes and Biosensing

Development of Fluorescent Guanosine (B1672433), 8-phenyl- Mimics

The inherent fluorescence of 8-phenyl-guanosine has spurred the development of a range of fluorescent mimics with tailored properties for specific applications. By modifying the phenyl ring with different substituents, researchers can fine-tune the emission characteristics of these nucleobase analogs. rsc.org

The fluorescence of 8-phenyl-guanosine derivatives is often highly sensitive to the polarity of their environment. rsc.org For instance, the 8-(p-cyanophenyl)guanosine (pCNPhG) nucleoside exhibits blue emission that is quenched in water but significantly enhanced in aprotic solvents like acetonitrile. rsc.org This solvatochromism is a key feature that allows these probes to report on their local environment within complex biological structures. The unsubstituted 8-phenyl-guanosine (PhG) itself is fluorescent in water, with an emission maximum at 395 nm. rsc.org

The introduction of electron-withdrawing or electron-donating groups onto the 8-aryl substituent can create "push-pull" systems, further modulating the fluorescent properties. rsc.orgacs.org For example, attaching electron-withdrawing groups to the 8-aryl ring of the electron-rich guanine (B1146940) base can lead to derivatives with visible emission. rsc.org The table below summarizes the fluorescence properties of some 8-aryl-guanosine derivatives.

| Compound | Solvent | Emission Max (λem, nm) | Quantum Yield (Φfl) |

| 8-phenyl-Guanosine (PhG) | H₂O | 395 | 0.44 |

| 8-(p-cyanophenyl)Guanosine (pCNPhG) | H₂O | 468 | 0.04 |

| 8-(p-cyanophenyl)Guanosine (pCNPhG) | CH₃CN | 468 | 0.43 |

| 8-(p-phenolic)Guanosine (pPhOHG) (neutral) | H₂O | 390 | 0.47 |

This table presents data on the environment-sensitive fluorescence of various 8-aryl-guanosine derivatives. rsc.org

Guanosine derivatives, including 8-phenyl-guanosine, are studied for their roles in energy transfer within nucleic acids. cymitquimica.comcymitquimica.com The specific placement of these fluorescent mimics within a nucleic acid sequence allows for the study of energy transfer processes, which can provide insights into the structure and dynamics of the nucleic acid. The G–G base-stacking and restricted motions within structures like G-quadruplexes can enhance the photoexcited lifetimes and energy transfer properties of a guanine residue, a phenomenon that can be exploited using 8-aryl-guanosine probes. rsc.org

Characterization of Environment-Sensitive Fluorescence Properties

Probing Nucleic Acid Structure and Dynamics

The preference of 8-aryl-guanosine adducts for a syn-conformation makes them particularly useful for probing non-canonical DNA structures like G-quadruplexes and Z-DNA. rsc.org

In B-form DNA, the preferred syn-conformation of 8-aryl-guanosine adducts disrupts the standard Watson-Crick base pairing. rsc.org However, this disruptive nature can be harnessed as a tool. The emissive properties of these adducts can provide information about their conformation within the DNA helix. rsc.org

Conversely, in structures where the syn-conformation is naturally favored, such as in antiparallel G-quadruplexes, 8-aryl-guanosine lesions can be incorporated without disturbing the hydrogen-bonding interactions. rsc.org In fact, their emission is sensitive to the folding of the G-quadruplex, making them excellent probes for studying these structures. rsc.orgnih.govacs.org The stability and diversity of G-quadruplexes have led to the design of many aptamers based on this structural motif, and 8-aryl-guanosine probes are effective tools for their detection. rsc.org Studies have shown that 8-aryl-2'-deoxyguanosine derivatives can self-assemble into supramolecular G-quadruplexes in the presence of cations like K+. nih.govacs.org

A multi-functional guanine derivative, 8FG, which bears a 3,5-bis(trifluoromethyl)benzene group at the 8-position, has been developed as a G-quadruplex stabilizer and a fluorescent probe for its formation. researchgate.net

The fluorescence of 8-phenyl-guanosine and its analogs can be modulated upon hybridization with a target nucleic acid sequence. This property is exploited in the design of single-labeled oligonucleotide probes that signal the presence of a target sequence through a change in fluorescence. nih.gov These probes can be used for sequence-specific detection of nucleic acids, including the identification of single-nucleotide polymorphisms (SNPs). nih.gov The change in the microenvironment of the probe upon hybridization leads to a detectable change in its fluorescence emission. nih.gov

Applications in G-Quadruplex and Duplex DNA Structural Studies

Design and Application of Molecular Rotors for Protein Interaction Studies

Aromatic substituents at the C8-position of guanosine can create a "push-pull" system that exhibits environment-sensitive fluorescence, a characteristic of molecular rotors. acs.org These molecular rotors are sensitive to the local viscosity of their environment. acs.orgnih.gov When a protein binds to a nucleic acid containing such a probe, the restricted motion of the rotor leads to a change in fluorescence intensity. nih.gov This phenomenon can be harnessed to study interactions between nucleic acids and proteins. acs.orgnih.gov

For example, a diguanosine cap analog modified with an 8-(4-dimethylaminophenyl) group on a 7-methylguanosine (B147621) (m⁷G) moiety was shown to act as a fluorescent molecular rotor. nih.gov Its emission intensity increased upon binding to the protein snurportin, demonstrating its utility for sensing ligand-protein interactions. nih.gov

Theoretical and Computational Biophysical Studies

Molecular Dynamics Simulations and Free Energy Calculations

Molecular dynamics (MD) simulations and free energy calculations are powerful computational tools used to study the structural and thermodynamic properties of biomolecules, including modified DNA. nih.govresearchgate.net These methods allow researchers to model the behavior of molecules over time, providing insights into their conformational preferences and the energetic factors that govern them.

Prediction of Conformational Preferences in Modified Oligonucleotides

The introduction of an 8-phenyl- group at the C8 position of guanine (B1146940) significantly influences the conformational landscape of DNA. A key conformational parameter in purine (B94841) nucleosides is the glycosidic torsion angle, which describes the rotation around the bond connecting the nucleobase to the deoxyribose sugar. In its normal B-form DNA, guanine predominantly adopts an anti-conformation. However, the bulky 8-phenyl- substituent creates steric hindrance that favors a syn-conformation. researchgate.netnih.gov

This shift in conformational preference has profound consequences for DNA structure. When an 8-phenyl-guanine (G*) is incorporated into a DNA duplex, its preference for the syn-conformation disrupts the standard Watson-Crick base pairing with the opposing cytosine. researchgate.netnih.gov This perturbation can lead to local distortions in the DNA helix.

One of the most striking findings from molecular dynamics simulations is the ability of 8-phenyl-guanine to stabilize the Z-DNA conformation. nih.govacs.org Z-DNA is a left-handed helical form of DNA that is less common than the canonical right-handed B-DNA. Studies on oligonucleotides with the sequence d(CGCGCGCGCG), where G is 8-phenylguanine, have shown that this modification can shift the equilibrium from the B-form towards the Z-form under physiological salt conditions. nih.govacs.org Free energy calculations have revealed that the principal driving force for this conformational switch is the stacking of the phenyl group over the cytosine located at the 5'-position in the Z-DNA structure. nih.gov

| Oligonucleotide | Modification | Favored Conformation | Primary Driving Factor | Reference |

|---|---|---|---|---|

| d(CGCGCGCGCG) | Unmodified | B-DNA | - | nih.gov |

| d(CGCGCGCGCG) | 8-phenylguanine | Z-DNA | Stacking of the phenyl group over the 5'-cytosine | nih.gov |

| d(CGCGCGCGCG) | 8-tolylguanine | Z-DNA | Stacking of the aryl group over the 5'-cytosine | nih.gov |

| d(CGCGCG*CGCG) | 8-hydroxymethylphenylguanine | B-DNA (with H-bonding) | Hydrogen bonding opposes stacking | nih.gov |

Analysis of Hydration and Ion Shell Effects on DNA/RNA Conformation

The conformation of DNA is not only determined by its sequence and modifications but is also heavily influenced by its interactions with the surrounding solvent and ions. nih.govresearchgate.net The arrangement of water molecules (hydration shell) and the distribution of ions around the DNA molecule play a critical role in stabilizing specific conformations. amolf.nlrub.de

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and energetic properties of molecules with high accuracy. rsc.orgnih.govarxiv.org These methods are essential for developing accurate force field parameters for use in classical molecular dynamics simulations. nih.gov

For 8-phenyl-guanine and related adducts, quantum chemical calculations, often using methods like Density Functional Theory (DFT) with a basis set such as 6-31G*, are used to determine optimized geometries, atomic charges, and vibrational frequencies. nih.gov This information is then used to parameterize the force field, ensuring that the classical simulations accurately represent the bonded and non-bonded interactions of the modified nucleotide. For instance, the RESP (Restrained Electrostatic Potential) fitting procedure is commonly used to derive partial atomic charges that are compatible with established force fields like AMBER. nih.gov These calculations are fundamental for the reliability of subsequent, larger-scale molecular dynamics simulations.

Computational Modeling of Biomolecular Interaction Mechanisms

The presence of an 8-phenyl-guanine adduct can alter how DNA interacts with other biomolecules, such as proteins. nih.govnih.goveinsteinmed.edu Computational modeling, including techniques like molecular docking and larger-scale simulations, can be used to predict and analyze these interactions.

The conformational changes induced by 8-Ph-G, particularly the B-to-Z transition, can have significant implications for protein recognition. Many DNA-binding proteins are specific for a particular DNA conformation (B-form, Z-form, etc.). The stabilization of Z-DNA by 8-phenyl-guanine could recruit Z-DNA binding proteins, which have been implicated in processes like gene regulation and immune response. Conversely, the distorted structure of an 8-Ph-G adduct within B-DNA could hinder the binding of proteins that normally recognize the unmodified sequence, such as DNA repair enzymes or polymerases. This disruption of protein-DNA interactions is a key mechanism through which DNA adducts can lead to mutations and other adverse biological outcomes. nih.gov

Application of Biophysical Principles to Elucidate Biological Phenomena

The ultimate goal of these theoretical and computational studies is to connect the fundamental biophysical properties of 8-phenyl-guanine to its biological consequences. nih.govmassey.ac.nznih.gov The stabilization of Z-DNA by 8-Ph-G is a prime example of such a connection. acs.org Z-DNA is known to be immunogenic and has been linked to cellular transformation and gene expression regulation. acs.org Therefore, the formation of 8-phenyl-guanine adducts from environmental carcinogens could contribute to carcinogenesis not only by causing mutations during DNA replication but also by aberrantly inducing Z-DNA formation and altering gene expression patterns. nih.govacs.org

Future Research Directions and Unexplored Avenues

Development of Novel Guanosine (B1672433), 8-phenyl- Derivatives with Tuned Biological Specificity

A primary direction for future research lies in the rational design and synthesis of novel Guanosine, 8-phenyl- derivatives with precisely tuned biological specificities. By strategically modifying the phenyl ring and other positions on the guanosine scaffold, scientists aim to create compounds with enhanced efficacy and selectivity for various biological targets.

Researchers have already demonstrated that substitutions on the 8-phenyl ring can influence the molecule's properties. For instance, the introduction of different functional groups can alter the electronic and steric characteristics, potentially leading to derivatives with improved binding affinities for specific enzymes or receptors. rsc.orgresearchgate.net Future work will likely involve a broader exploration of substituents, including electron-donating and electron-withdrawing groups, as well as larger, more complex moieties, to systematically probe structure-activity relationships. researchgate.net This approach could yield derivatives with potent and selective antiviral, anticancer, or immunomodulatory activities. ontosight.ainih.gov

The synthesis of these novel derivatives will continue to leverage established and emerging chemical methodologies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have proven effective for creating C-linked 8-aryl guanine (B1146940) nucleobase adducts. rsc.org Further advancements in synthetic chemistry will undoubtedly facilitate the efficient and diverse production of new Guanosine, 8-phenyl- analogs for biological screening.

Table 1: Examples of 8-Substituted Guanosine Derivatives and Their Investigated Properties

| Derivative Class | Investigated Properties/Applications | Key Findings |

| 8-Aryl-Guanosine | Fluorescent probes for DNA structure, mutagenic lesions | Emission properties are sensitive to the local microenvironment within nucleic acid structures. nih.gov Can induce a syn-conformation, perturbing normal DNA base pairing. rsc.orgnih.gov |

| 8-Triazolyl-Guanosine | Cytostatic activity | An 8-triazolyl acyclovir (B1169) derivative showed activity against the CaCo-2 cancer cell line. tandfonline.com |

| 8-Phenyl-2'-deoxyguanosine | Ion transport | Can self-assemble to transport metal cations across lipophilic membranes. researchgate.net |

| 8-Cycloalkyl-Guanosine Analogs | Adenosine (B11128) receptor affinity | 8-Cyclohexylcaffeine demonstrates selectivity for A2 adenosine receptors. nih.gov |

Elucidating Complex Intermolecular Interaction Networks

A deeper understanding of the complex intermolecular interactions involving Guanosine, 8-phenyl- and its derivatives is crucial for predicting their biological behavior and for designing new molecules with desired functions. Future research will increasingly employ a combination of experimental techniques and computational modeling to map these intricate networks.

The phenyl group at the 8-position can engage in various non-covalent interactions, including π-π stacking, hydrogen bonding, and van der Waals forces. researchgate.netrsc.org These interactions play a critical role in the self-assembly of Guanosine, 8-phenyl- derivatives into higher-order structures, such as G-quadruplexes, which are implicated in various biological processes. acs.orgrsc.orgresearchgate.net Advanced spectroscopic methods, such as NMR and X-ray crystallography, will continue to be instrumental in characterizing the three-dimensional structures of these assemblies. rsc.org

Computational approaches, including molecular dynamics simulations and quantum mechanics calculations, will provide invaluable insights into the dynamic nature of these interactions. utah.edu By simulating the behavior of Guanosine, 8-phenyl- derivatives in different environments, researchers can predict their binding affinities for biological targets and understand the energetic factors that govern their self-assembly. researchgate.netrsc.org This knowledge is essential for designing derivatives that can selectively target specific DNA or RNA structures or modulate the activity of particular proteins. nih.gov The study of these interaction networks may also reveal connections between the structure of the interaction network and emergent properties of the system. arxiv.org

Expanding Applications as Tools in Advanced Biological Research Systems

The unique properties of Guanosine, 8-phenyl- and its derivatives make them promising tools for a wide range of applications in advanced biological research. Future efforts will focus on harnessing these properties to develop novel probes, sensors, and modulators for studying complex biological systems.

The intrinsic fluorescence of some 8-aryl guanosine analogs is a particularly valuable feature. rsc.orgnih.gov These compounds can serve as "turn-on" fluorescent probes to monitor DNA and RNA folding, including the formation of G-quadruplex structures, which are of significant interest in cancer research and drug development. rsc.orgoup.com Researchers are working on developing a new generation of these fluorescent nucleobase analogs with potentially useful emission switching properties by manipulating the phenyl ring with various substituents. rsc.org

Furthermore, the ability of Guanosine, 8-phenyl- derivatives to self-assemble into supramolecular structures opens up possibilities for their use in nanotechnology and materials science. acs.orgresearchgate.net For example, guanosine-based hydrogels are being explored for applications in drug delivery and tissue engineering. acs.org By fine-tuning the self-assembly properties of Guanosine, 8-phenyl- derivatives, it may be possible to create novel biomaterials with tailored functionalities.

The development of C8-alkylated purine (B94841) nucleosides through methods like the photo-mediated Minisci reaction is also expanding the toolkit for modifying nucleosides, nucleotides, and even oligonucleotides, which could have significant applications in drug development and biological studies. nih.gov As our understanding of the biological roles of guanine-based purines continues to grow, so too will the innovative applications of Guanosine, 8-phenyl- and its expanding family of derivatives in pushing the boundaries of biological research. aginganddisease.orgnih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Guanosine, 8-phenyl- with high purity for biochemical studies?

- Methodological Answer : Synthesis should begin with optimizing reaction conditions (e.g., solvent, temperature, catalysts) to maximize yield and purity. Techniques like HPLC or LC-MS are critical for purity assessment, while NMR (¹H, ¹³C) and mass spectrometry confirm structural integrity. Detailed protocols must include stoichiometry, reaction duration, and purification steps (e.g., column chromatography) to ensure reproducibility .

- Data Consideration : Include tables comparing yields under varying conditions (e.g., solvent polarity, pH) and purity metrics (e.g., HPLC retention times, peak areas).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Guanosine, 8-phenyl-?

- Methodological Answer : Multi-nuclear NMR (¹H, ¹³C, DEPT-135) resolves regiochemical specificity, while 2D NMR (COSY, HSQC) clarifies spatial arrangements. IR spectroscopy identifies functional groups (e.g., carbonyl stretches), and high-resolution mass spectrometry (HRMS) confirms molecular weight. Cross-validate results with X-ray crystallography if crystalline forms are obtainable .

- Data Consideration : Tabulate NMR chemical shifts and coupling constants alongside reference data for analogous guanosine derivatives.

Q. How should researchers assess the stability of Guanosine, 8-phenyl- under varying physiological conditions?

- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers simulating physiological pH (4.0–7.4), temperatures (25–37°C), and light exposure. Monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

- Data Consideration : Present degradation half-lives in tabular form and chromatograms highlighting degradation products.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Guanosine, 8-phenyl- across different experimental models?

- Methodological Answer : Systematically compare experimental variables such as cell lines, assay endpoints, and dosing regimens. Use meta-analysis to identify trends or outliers. Validate findings with orthogonal assays (e.g., enzymatic activity vs. cellular viability) and replicate studies under standardized conditions .

- Data Consideration : Create heatmaps or forest plots to visualize activity disparities across studies, accompanied by statistical significance metrics (e.g., p-values, confidence intervals).

Q. What strategies are effective for elucidating the interaction mechanisms between Guanosine, 8-phenyl- and target enzymes or receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities (Kd, ΔH). Molecular docking and molecular dynamics simulations predict binding modes, validated by mutagenesis studies (e.g., alanine scanning) of critical residues .

- Data Consideration : Tabulate kinetic parameters (kon, koff) and superimpose computational models with crystallographic data.

Q. What methodological considerations are critical when integrating computational modeling with experimental data in studies on Guanosine, 8-phenyl-?

- Methodological Answer : Ensure force field parameters (e.g., AMBER, CHARMM) are validated for nucleoside analogs. Cross-validate docking poses with experimental binding data (e.g., IC50). Use free-energy perturbation (FEP) or MM-GBSA to refine affinity predictions. Disclose software versions and computational settings for reproducibility .

- Data Consideration : Compare computed binding energies with experimental Kd values in scatter plots, highlighting outliers for further investigation.

General Methodological Guidelines

- Literature Review : Prioritize primary sources (e.g., Journal of Medicinal Chemistry) over reviews to avoid bias. Use citation management tools to track conflicting findings and identify knowledge gaps .

- Data Presentation : Avoid duplicating tables/figures in text; instead, annotate key trends (e.g., "Table 1 shows a 40% yield increase at pH 6.5") .

- Reproducibility : Archive raw data (spectra, chromatograms) in repositories like Zenodo and provide accession numbers in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.